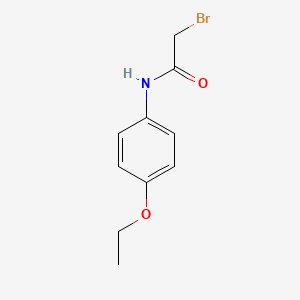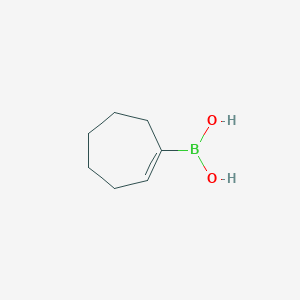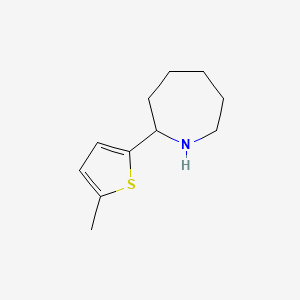
2-(5-Methyl-2-thienyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Methyl-2-thienyl)azepane” is a research chemical with the molecular formula C11H17NS and a molecular weight of 195.33 . It is also known by the synonyms “2-(5-Methyl-thiophen-2-yl)azepane” and "2-(5-Methylthien-2-yl)azepane" .
Synthesis Analysis
The synthesis of azepane-based compounds like “this compound” is a topic of significant interest in organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A specific synthesis method for “this compound” involves the conversion of N-(1-methylethylidene)-2-(5-methyl-2-thienyl)-1-(methylthio)-1,3-butadiene-1-amine (2-aza-1,3,5-triene) into 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine under the action of super bases .Molecular Structure Analysis
The molecular structure of “this compound” includes a seven-membered azepane ring with a thiophene ring attached to it . The thiophene ring is substituted at the 5-position with a methyl group .Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Approaches : A novel method for synthesizing thienyl-substituted 3H-azepines, closely related to 2-(5-Methyl-2-thienyl)azepane, has been developed. This synthesis begins with dilithiated 2-methyl-5-propargylthiophene and isopropyl isothiocyanate, leading to the formation of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine under superbase action (Nedolya et al., 2008).
Azepanium Ionic Liquids : Azepane has been used to synthesize a new family of room temperature ionic liquids. These transformations of azepane, a coproduct in the polyamide industry, aim to mitigate its disposal issues, typically involving combustion (Belhocine et al., 2011).
Pharmaceutical and Therapeutic Applications
Protein Kinase B Inhibition : Azepane derivatives have been evaluated for inhibiting protein kinase B and A, with specific compounds showing significant activity and plasma stability. This research is crucial for developing new therapeutic agents (Breitenlechner et al., 2004).
Pharmaceutical Significance : Azepane-based compounds, including derivatives of this compound, have shown various pharmacological properties. Over 20 azepane-based drugs have been FDA approved for treating different diseases, demonstrating the wide-ranging applications of these compounds (Zha et al., 2019).
Material Science and Chemistry
Crystal Structure Analysis : The crystal structure of certain azepane derivatives has been elucidated, providing insights into their molecular configurations and potential applications in material science and pharmaceuticals (Toze et al., 2015).
Asymmetric Synthesis for Drug Discovery : Asymmetric synthesis of azepane derivatives has been developed to aid drug discovery, showcasing the flexibility and scalability of these processes (Wishka et al., 2011).
Future Directions
Azepane-based compounds like “2-(5-Methyl-2-thienyl)azepane” continue to be of great interest in synthetic organic chemistry due to their potential biological activities . Future research may focus on developing new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles .
Mechanism of Action
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that the compound can be converted into 2-methyl-6-(5-methyl-2-thienyl)-3h-azepine under the action of super bases . This suggests that the compound may undergo chemical transformations in the presence of certain catalysts, potentially leading to changes in its interactions with its targets.
Result of Action
The compound’s use in proteomics research suggests that it may have effects on protein expression or function.
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNOJSJPYSIFDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393192 |
Source


|
| Record name | 2-(5-methyl-2-thienyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
527674-20-0 |
Source


|
| Record name | 2-(5-methyl-2-thienyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

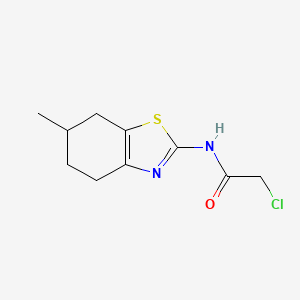
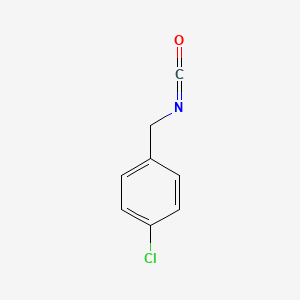


![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)
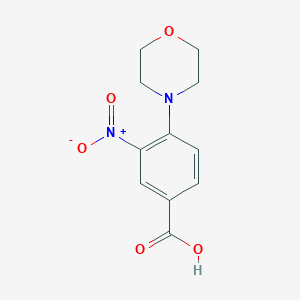
![Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1364374.png)
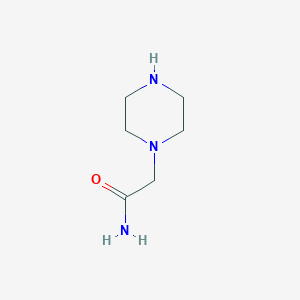

![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)

